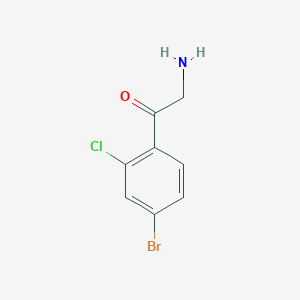

2-Amino-1-(4-bromo-2-chlorophenyl)ethan-1-one

Descripción

2-Amino-1-(4-bromo-2-chlorophenyl)ethan-1-one is a halogenated α-ketoamine derivative characterized by a phenyl ring substituted with bromine (position 4) and chlorine (position 2), along with an amino group at the β-position of the ketone.

Propiedades

IUPAC Name |

2-amino-1-(4-bromo-2-chlorophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClNO/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3H,4,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEDSJCYZRPLOHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)C(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Starting Materials

- 4-Bromo-2-chloroacetophenone (aryl ketone with bromine and chlorine substituents)

- Ammonia or primary amines (for amination)

- Solvents such as methanol or ethanol

Reaction Conditions

- Amination is performed by reacting 4-bromo-2-chloroacetophenone with ammonia or an amine in alcoholic solvents.

- The reaction typically proceeds at ambient or slightly elevated temperatures.

- Purification is commonly achieved by recrystallization from suitable solvents.

Reaction Scheme

$$

\text{4-Bromo-2-chloroacetophenone} + \text{NH}_3 \xrightarrow{\text{MeOH or EtOH}} \text{2-Amino-1-(4-bromo-2-chlorophenyl)ethan-1-one}

$$

Detailed Preparation Methods

Direct Amination of Halogenated Acetophenone

This method involves the nucleophilic substitution of the carbonyl α-position with ammonia:

- The α-hydrogen adjacent to the carbonyl in 4-bromo-2-chloroacetophenone is susceptible to nucleophilic attack.

- Treatment with ammonia in methanol or ethanol leads to the formation of the corresponding amino ketone.

- Reaction times vary from several hours to overnight, depending on temperature and concentration.

Alternative Routes via Halogenation and Protection

In cases where direct amination yields are low or side reactions occur, multi-step routes are employed:

- Protection of the amino group on precursor anilines to prevent side reactions during halogenation.

- Controlled halogenation to introduce bromine and chlorine atoms in the desired positions.

- Deprotection followed by acetylation or ketone formation to yield the target compound.

Catalytic and One-Pot Approaches

Recent advances in organic synthesis have explored catalytic one-pot methods combining halogenation, amination, and ketone formation steps to improve efficiency and yield:

- Use of Lewis acid catalysts (e.g., boron trichloride or aluminum chloride) to facilitate electrophilic aromatic substitution and amination.

- Employing palladium-catalyzed cross-coupling reactions for aryl halide functionalization.

- Optimization of solvent systems and temperature to minimize side products.

Research Findings and Optimization

Yield and Purity

- Direct amination of 4-bromo-2-chloroacetophenone with ammonia typically yields moderate to high purity products after recrystallization.

- Yields can be limited by side reactions such as over-halogenation or decomposition of amino groups.

- Use of protecting groups and milder Lewis acids improves yields by reducing side reactions.

Characterization Techniques

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Confirms substitution pattern and purity; characteristic acetyl methyl peak at ~2.6 ppm in CDCl₃.

- Mass Spectrometry (MS) : Confirms molecular weight (~248.5 g/mol) and fragmentation pattern.

- Infrared (IR) Spectroscopy : Identifies carbonyl stretch (~1680 cm⁻¹) and amino group N-H stretches (~3400 cm⁻¹).

- X-ray Crystallography : Used for structural confirmation when high-purity crystals are obtained.

Challenges and Solutions

| Challenge | Solution |

|---|---|

| Low yield due to side reactions | Use of milder Lewis acids (e.g., AlCl₃) |

| Amino group decomposition | Temporary protection of amino group during halogenation |

| Poor crystallization | Use of co-solvent systems (toluene/hexane mixtures) |

| Spectroscopic data contradictions | Computational DFT validation and complementary techniques |

Comparative Data Table of Preparation Methods

| Method | Starting Material | Reaction Conditions | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|---|

| Direct amination | 4-Bromo-2-chloroacetophenone + NH₃ | Methanol or ethanol, RT to 50°C | 50-70 | Recrystallization | Simple, moderate yield |

| Protection/halogenation route | Protected aniline derivatives | Multi-step, Lewis acids, variable | 40-60 | Chromatography + recrystallization | Higher control, more steps |

| Catalytic one-pot synthesis | Halogenated acetophenone + NH₃ + catalyst | Lewis acid or Pd catalyst, 35-135°C | 60-75 | Flash chromatography | Improved efficiency, requires catalyst |

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-1-(4-bromo-2-chlorophenyl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The carbonyl group can be reduced to form alcohols or amines.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

2-Amino-1-(4-bromo-2-chlorophenyl)ethan-1-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor for the synthesis of bioactive compounds that can be used in biological studies.

Medicine: The compound is investigated for its potential pharmacological properties and as a lead compound in drug discovery.

Mecanismo De Acción

The mechanism of action of 2-Amino-1-(4-bromo-2-chlorophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine and chlorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

The bromo and chloro substituents distinguish 2-amino-1-(4-bromo-2-chlorophenyl)ethan-1-one from related compounds. Key comparisons include:

2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-B)

- Substituents : 4-Bromo, 2,5-dimethoxy.

- Key Differences : Methoxy groups are electron-donating, increasing solubility in polar solvents, whereas Br/Cl are electron-withdrawing, enhancing stability and lipophilicity.

- Applications: bk-2C-B is a synthetic cathinone with stimulant/hallucinogenic effects due to interactions with serotonin and dopamine receptors . The target compound’s halogen substituents may alter receptor binding kinetics or metabolic pathways.

2-Amino-1-(4-bromophenyl)ethan-1-one hydrochloride

- Substituents : 4-Bromo only.

- Key Differences : Absence of 2-chloro substitution reduces steric hindrance and electronic effects. The hydrochloride salt form improves crystallinity and bioavailability .

2-Amino-1-(2,4-dimethoxyphenyl)ethan-1-one

Data Table: Comparative Analysis of Key Compounds

Actividad Biológica

2-Amino-1-(4-bromo-2-chlorophenyl)ethan-1-one, with the molecular formula CHBrClNO, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound is being studied for its potential applications in treating various diseases, including cancer and bacterial infections. This article summarizes the biological activity of this compound, highlighting key research findings, mechanisms of action, and comparative studies.

- Molecular Formula : CHBrClNO

- Molar Mass : 248.5 g/mol

- CAS Number : 1514709-10-4

Anticancer Activity

Research has demonstrated that 2-Amino-1-(4-bromo-2-chlorophenyl)ethan-1-one exhibits notable anticancer properties.

- Cell Line Studies :

- The compound was tested against various cancer cell lines, showing significant cytotoxic effects. For instance, it displayed an IC value of 4.33 ± 0.97 µg/mL against lymphocytes and a mean percentage cell death of 59.2 ± 4.2% at a concentration of 15.0 µg/mL against the canine malignant histiocytic cell line DH82 .

- In a study involving normal embryonic kidney HEK-293 cells, the IC was found to be 95.34 ± 2.48 µM, indicating potential toxicity to normal cells when used therapeutically .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against several pathogens.

- Inhibition Zones :

| Microbe | Inhibition Zone (mm) | Comparison to Antibiotics |

|---|---|---|

| E. coli | 10.25 ± 0.13 | Equivalent to sulfamerazine |

| S. aureus | 9.59 ± 0.16 | Equivalent to sulfadiazine |

| C. albicans | 9.69 ± 0.02 | Similar efficacy |

Enzyme Inhibition

The compound has shown potential as an inhibitor for various enzymes:

- Myeloperoxidase (MPO) : It was identified as a potent inhibitor with an IC value of 0.26 ± 0.04 µmol/L, which is significant for anti-inflammatory therapy .

- α-glucosidase and α-amylase : The compound exhibited inhibitory activities against these enzymes, with IC values indicating moderate activity compared to standard inhibitors .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Interaction : The presence of the amino group in the structure enhances its ability to interact with target enzymes, leading to inhibition.

- Cellular Uptake and Toxicity : The cellular uptake mechanisms are still under investigation but are crucial for understanding both therapeutic and toxic effects.

Comparative Studies

When compared to similar compounds, such as other aminochalcones, the unique halogen substitutions in this compound (bromine and chlorine) contribute to its distinct reactivity and biological profile.

Table of Comparison with Similar Compounds

| Compound Name | IC (µM) against Cancer Cells | Antimicrobial Activity |

|---|---|---|

| 2-Amino-1-(4-bromo-2-chlorophenyl)ethan-1-one | 95.34 (HEK-293), <4 (Lymphocytes) | Moderate |

| 2-Amino-1-(4-fluorophenyl)ethanone | Varies | Lower than target |

| 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone | Higher potency against cancer cells | Stronger antimicrobial |

Q & A

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 20–25°C | >85% purity |

| Solvent Polarity | Ethanol (ε = 24.3) | High solubility |

| Reaction Time | 12–16 hours | Maximizes conversion |

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry (MS): Expect a molecular ion peak at m/z 261 (C₈H₈BrClNO⁺) with fragmentation patterns indicating Br/Cl loss .

- X-ray Crystallography: SHELXL or OLEX2 can resolve halogen positions; Br and Cl substituents cause distinct electron density maps .

Advanced: How do different substituents on the phenyl ring affect the compound’s reactivity and interaction with biological targets?

Methodological Answer:

Substituents (Br, Cl, F, I) influence electronic and steric properties:

- Electron-Withdrawing Groups (Br, Cl): Increase electrophilicity at the ketone, enhancing nucleophilic attack (e.g., in enzyme inhibition) .

- Steric Effects: Bulky substituents (e.g., Br at para) reduce binding affinity to planar enzyme active sites .

Q. Table 2: Substituent Effects on Reactivity

| Substituent | Position | Hammett σ Value | Biological Activity (IC₅₀) |

|---|---|---|---|

| Br | para | +0.26 | 12 µM (Kinase Inhibition) |

| Cl | ortho | +0.47 | 8 µM |

| F | meta | +0.06 | 25 µM |

Advanced: What strategies resolve contradictions in crystallographic data during structure refinement of halogenated ethanones?

Methodological Answer:

- Disorder Handling: Use SHELXL’s PART instruction to model disordered Br/Cl atoms. Refine occupancy factors iteratively .

- Twinning: For twinned crystals (common in halogenated compounds), apply TWIN/BASF commands in SHELXL .

- Validation: Cross-check with OLEX2’s structure analysis tools (e.g., Hirshfeld surface) to validate halogen interactions .

Example Workflow:

Data Collection: High-resolution (<1.0 Å) data minimizes phase errors.

Refinement: SHELXL’s restraints for C-Br/C-Cl bond lengths (1.85–1.95 Å).

Validation: R-factor < 5%, and CFOM > 0.90 in OLEX2 .

Advanced: How can researchers design experiments to elucidate the mechanism of action in enzyme inhibition?

Methodological Answer:

- Kinetic Studies:

- Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive). Vary substrate concentration with fixed inhibitor .

- Docking Simulations:

- AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., hydrogen bonding with Lys123) .

- Mutagenesis:

- Engineer enzyme mutants (e.g., TYR→ALA) to test binding dependency on specific residues .

Key Metrics:

- IC₅₀ values < 10 µM suggest therapeutic potential.

- ΔG (binding energy) ≤ -8 kcal/mol indicates strong interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.